molecular formula C7H6FNO B2576122 (E)-2-Fluorobenzaldehyde oxime CAS No. 24652-66-2; 451-79-6

(E)-2-Fluorobenzaldehyde oxime

Cat. No.: B2576122
CAS No.: 24652-66-2; 451-79-6
M. Wt: 139.129
InChI Key: YPVOCNRPBFPDLO-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-Fluorobenzaldehyde Oxime (CAS 451-79-6) is a chemical building block of interest in radiochemistry and the development of Positron Emission Tomography (PET) tracers. Its oxime functional group is pivotal for chemoselective conjugation reactions, particularly with carbonyl compounds, to form stable linkages under physiological conditions . This mechanism is exploited in the creation of peptide-based imaging agents, where oxime formation is recognized as a robust and feasible labeling strategy for preclinical and clinical applications . The compound serves as a valuable precursor or model system in the synthesis of 18F-labeled aldehydes, which are used as prosthetic groups for site-specific labeling of biomolecules . With a molecular formula of C7H6FNO and a molecular weight of 139.13 g/mol , it is characterized by high purity and is typically stored sealed in a dry, cool environment . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(2-fluorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVOCNRPBFPDLO-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451-79-6
Record name 2-FLUOROBENZALDEHYDE OXIME
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Stereochemical Investigations and Isomerism of E 2 Fluorobenzaldehyde Oxime

Fundamental Principles of (E)/(Z) Stereoisomerism in Oximes

Isomerism in oximes arises from the restricted rotation around the carbon-nitrogen double bond, leading to two possible geometric isomers. These isomers are designated using the (E)/(Z) notation, which is based on the Cahn-Ingold-Prelog (CIP) priority rules.

To assign the configuration, the substituents on each atom of the double bond (the carbon and the nitrogen) are ranked by priority. For an aldoxime like 2-fluorobenzaldehyde (B47322) oxime:

On the carbon atom, the 2-fluorophenyl group has a higher priority than the hydrogen atom.

On the nitrogen atom, the hydroxyl (-OH) group is the sole substituent (the lone pair has the lowest priority).

The configuration is determined by the relative positions of the highest-priority groups on each atom of the double bond:

(Z)-isomer : The highest-priority groups (the 2-fluorophenyl group and the -OH group) are on the same side of the double bond (from the German zusammen, meaning together).

(E)-isomer : The highest-priority groups are on opposite sides of the double bond (from the German entgegen, meaning opposite).

In general, the (E)-isomer of aryl oximes is the more thermodynamically stable and is often the major product in synthesis, unless specific conditions are employed to favor the (Z)-isomer. nih.govorganic-chemistry.org

Configurational Stability and Isomerization Dynamics

The two stereoisomers of 2-fluorobenzaldehyde oxime can interconvert under certain conditions, a process known as isomerization. The stability of each isomer and the energy barrier between them dictate the dynamics of this conversion.

Computational studies on similar oxime systems have shown that the energy barrier for E/Z isomerization can be substantial, often around 200 kJ/mol at room temperature in solution. mdpi.com This high barrier makes the spontaneous interconversion of isomers extremely unlikely under normal ambient conditions, meaning that a pure sample of the (E)-isomer is configurationally stable. mdpi.com However, isomerization can be induced by heat or light.

While configurationally stable at room temperature, E/Z interconversion can be induced thermally. Studies have shown that some Z-oximes isomerize to the more stable E-oximes at elevated temperatures (e.g., >100 °C) or in the presence of acid or base catalysts. nih.gov

Kinetic studies on the acid-catalyzed isomerization and hydrolysis of p-methoxybenzaldehyde oxime revealed that both reactions proceed through a common tetrahedral intermediate. researchgate.net The mechanism involves the protonation of the oxime, followed by the attack of a water molecule. In this process, the faster E to Z isomerization can be observed in competition with the slower hydrolysis reaction, particularly at higher acid concentrations. researchgate.net The rate of isomerization is influenced by factors such as temperature, solvent polarity, and the presence of catalysts. For example, polar solvents like methanol (B129727) or water can stabilize the (Z)-isomer through hydrogen bonding, while nonpolar solvents may favor isomerization to the (E)-form.

Photoisomerization provides a powerful and mild method for converting the thermodynamically favored (E)-isomer of an aryl oxime into the less stable (Z)-isomer. organic-chemistry.orgnih.gov Recent advancements have utilized visible-light-mediated energy transfer (EnT) catalysis to achieve this transformation efficiently. nih.govorganic-chemistry.org

The mechanistic pathway involves the following key steps:

A photosensitizer (e.g., an iridium-based complex) absorbs visible light and is promoted to an excited triplet state.

This excited photosensitizer transfers its energy to the (E)-oxime, promoting it to its triplet state.

In the triplet state, the energy barrier for rotation around the C=N bond is significantly lowered.

This facilitated bond rotation leads to the formation of the (Z)-isomer.

This photocatalytic process operates under mild conditions, tolerates a wide variety of functional groups, and avoids the need for harsh UV light or chemical reagents. nih.govorganic-chemistry.org The ability to access the (Z)-isomer is synthetically valuable, as it can exhibit unique reactivity compared to its (E)-counterpart, for instance in the Beckmann rearrangement. nih.gov

Influence of Fluoro-Substitution on Stereochemical Preferences and Barriers

The presence of a fluorine atom on the benzene (B151609) ring, particularly at the ortho position, significantly influences the electronic properties of the molecule and, consequently, its stereochemical behavior. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I).

This electron-withdrawing nature can affect the stability and reactivity of the oxime isomers. For instance, in photosensitized reactions of benzaldehyde (B42025) oximes, the presence of electron-accepting substituents on the benzene ring was found to favor the formation of nitrile products. nih.gov The substituent effect plays a crucial role in shaping chemical properties, including the potential for noncovalent interactions like hydrogen bonding. nih.gov An ortho-fluoro substituent can potentially engage in intramolecular hydrogen bonding with the oxime's hydroxyl proton in the (E) configuration, which could influence the relative stability of the isomers and the energy barrier for rotation. Computational studies are often employed to quantify these substituent effects on isomerization barriers. peerj.com

Advanced Spectroscopic Methods for Stereoisomer Characterization

Unambiguous determination of the (E) or (Z) configuration of an oxime requires advanced spectroscopic techniques. While methods like X-ray crystallography provide definitive structural information in the solid state, nuclear magnetic resonance (NMR) spectroscopy is the most powerful tool for characterizing isomers in solution. nih.gov

Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to assign the stereochemistry of oximes. The chemical shifts of protons and carbons near the C=N double bond differ between the (E) and (Z) isomers due to the different anisotropic effects of the proximate groups. nih.gov

A definitive method for assignment is the use of 2D Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov This technique detects spatial proximity between protons.

For the (E)-isomer of 2-fluorobenzaldehyde oxime, the oxime proton (-NOH) and the aldehydic proton (-CH=N) are on opposite sides of the C=N bond. A NOESY experiment would show a correlation (cross-peak) between the aldehydic proton and the nearest aromatic proton (H6).

For the (Z)-isomer , the oxime proton and the aldehydic proton are on the same side. A NOESY experiment would reveal a correlation between the aldehydic proton and the oxime proton. nih.govreddit.com

Differential 1D NOE experiments can also provide this information clearly. researchgate.net Furthermore, computational methods, such as Density Functional Theory (DFT), are increasingly used to calculate the theoretical NMR chemical shifts for both isomers. By comparing the calculated shifts with the experimental data, the correct configuration can be assigned with a high degree of confidence. nih.govrsc.org

The following table shows representative ¹H NMR chemical shift data for a related compound, which illustrates the distinct signals for different protons in the molecule.

ProtonTypical Chemical Shift (δ, ppm)Multiplicity
-OH~8.98singlet (broad)
-CH=N~8.15singlet
Aromatic-H~7.07 - 7.58multiplet

Data based on the (Z)-isomer of 4-fluorobenzaldehyde (B137897) oxime for illustrative purposes. rsc.org

Vibrational and Electronic Spectroscopy for Conformational and Configurational Analysis

Vibrational and electronic spectroscopy are indispensable methods for elucidating the conformational and configurational isomers of (E)-2-fluorobenzaldehyde oxime. These techniques probe the molecule's vibrational energy levels and electronic transitions, respectively, both of which are highly sensitive to the molecule's three-dimensional structure.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and FT-Raman techniques, provides a detailed fingerprint of a molecule's structure. The frequencies of vibrational modes are dependent on bond strengths, bond angles, and the masses of the constituent atoms. Consequently, different conformers and configurations of this compound are expected to exhibit distinct vibrational spectra.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational frequencies for different possible isomers. By comparing the calculated spectra with experimental data, the most stable conformers present in a sample can be identified. For instance, studies on related molecules like 5-nitro-2-furaldehyde (B57684) oxime have successfully used DFT calculations to assign vibrational modes and identify the most stable conformer. researchgate.net

Key vibrational modes that are particularly informative for the stereochemical analysis of this compound would include:

O-H stretching: The frequency of the hydroxyl group stretch is sensitive to hydrogen bonding. Intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom, if sterically feasible in a particular conformation, would lead to a noticeable broadening and red-shifting (lower frequency) of this band.

N-O stretching: The nitrogen-oxygen single bond stretch is also a useful diagnostic peak.

C-F stretching: The carbon-fluorine stretching frequency in the aromatic ring provides a reference point.

Ring vibrations: The vibrational modes of the benzene ring can be affected by the conformation of the oxime substituent.

The table below presents hypothetical, yet expected, characteristic vibrational frequencies for two possible planar conformers of this compound, arising from rotation around the C-C bond. These are often referred to as the O-trans (anti) and O-cis (syn) conformers, denoting the orientation of the N-OH bond relative to the C-C bond.

Vibrational ModeExpected Frequency Range (cm⁻¹) (O-trans conformer)Expected Frequency Range (cm⁻¹) (O-cis conformer)Comments
O-H Stretch~3600 (free)3200-3400 (H-bonded)A significant shift to lower frequency in the O-cis conformer would be strong evidence for intramolecular hydrogen bonding with the fluorine atom.
C-H (aromatic) Stretch3100-30003100-3000Generally less sensitive to conformational changes.
C=N Stretch1650-16801640-1670Minor shifts may occur due to changes in conjugation and electronic environment.
C=C (aromatic) Stretch1600-14501600-1450Multiple bands are expected in this region.
N-O Stretch930-960940-970Subtle shifts can be indicative of conformational differences.
C-F Stretch1200-12501200-1250Generally stable, but can be influenced by the local electronic environment.

This table is illustrative and based on typical frequency ranges for similar functional groups. Actual values would require experimental measurement or high-level computational modeling.

Electronic Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). The wavelength of maximum absorption (λmax) and the intensity of the absorption are characteristic of the molecule's electronic structure, which is in turn dependent on its geometry.

Different conformers and configurations of this compound are expected to have slightly different electronic environments due to variations in orbital overlap and steric interactions. This would result in shifts in their λmax values and molar absorptivities. For example, the extent of conjugation between the benzene ring and the oxime group can be affected by the planarity of the molecule, which influences the energy of the π → π* transitions.

Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. researchgate.net By calculating the theoretical spectra for different isomers, it is possible to correlate the experimental UV-Vis spectrum with the specific conformations present. Research on other oxime derivatives has demonstrated the utility of TD-DFT in analyzing their electronic transitions. nih.gov

The primary electronic transitions expected for this compound are π → π* and n → π* transitions.

TransitionExpected Wavelength Range (nm)Associated Molecular OrbitalsComments
π → π250-300Transitions involving the π-system of the benzene ring and the C=N bond.This is typically a high-intensity absorption. Its λmax would be sensitive to the degree of planarity and conjugation between the aromatic ring and the oxime group.
n → π>300Transition of a non-bonding electron (from the nitrogen or oxygen lone pairs) to an anti-bonding π* orbital.This is generally a lower-intensity absorption and can sometimes be obscured by the stronger π → π* band. Its position can be influenced by hydrogen bonding and solvent polarity.

This table provides an estimated range for the electronic transitions based on the chromophores present in the molecule. Precise values would be determined experimentally.

By integrating the data from both vibrational and electronic spectroscopy with theoretical calculations, a comprehensive picture of the stereochemical landscape of this compound can be developed, allowing for the identification of the predominant isomers and an understanding of the energetic factors that govern their relative stabilities.

Chemical Reactivity and Transformation Mechanisms of E 2 Fluorobenzaldehyde Oxime

Mechanistic Investigations of Intramolecular and Intermolecular Reactions

Photoinduced electron transfer (PET) reactions of oximes, including benzaldehyde (B42025) oximes, have been the subject of mechanistic studies. nih.govnih.govresearchgate.net These reactions, typically initiated by a photosensitizer, can lead to the formation of various products depending on the reaction conditions and the structure of the oxime. nih.govnih.govresearchgate.net For benzaldehyde oximes, photosensitized reactions can yield both the corresponding aldehyde and nitrile. nih.govnih.gov

The mechanism of these transformations is thought to proceed via an electron transfer from the oxime to an excited state of the photosensitizer, such as triplet chloranil. nih.gov This electron transfer is favorable when the free energy for the process is negative, which generally corresponds to oximes with oxidation potentials below 2.0 V. nih.gov The resulting oxime radical cation can then undergo further reactions.

Two main pathways are proposed for the formation of the aldehyde and nitrile products: nih.govnih.gov

Aldehyde Formation: This pathway is believed to involve an iminoxyl radical, which can be formed through either an electron transfer-proton transfer (ET-PT) sequence for oximes with low oxidation potentials or a hydrogen atom transfer (HAT) pathway for those with higher oxidation potentials. nih.govnih.gov

Nitrile Formation: The formation of nitriles is proposed to proceed through an intermediate iminoyl radical. nih.govnih.gov This radical can be generated via direct hydrogen atom abstraction or an ET-PT sequence. nih.gov The presence of electron-accepting substituents on the benzene (B151609) ring tends to favor the formation of the nitrile product. nih.gov

While specific studies on (E)-2-Fluorobenzaldehyde oxime are limited, the electron-withdrawing nature of the fluorine atom would likely influence the oxidation potential of the molecule and thus the preferred reaction pathway in PET reactions.

Intramolecular hydrogen atom transfer (HAT) is a fundamental process in radical chemistry, enabling the functionalization of remote C-H bonds. nih.govresearchgate.net In the context of oximes, iminyl radicals generated from the oxime moiety can participate in intramolecular HAT reactions. nih.gov These radicals can be generated photochemically, for instance, through the reduction of the N-O bond of an acyl oxime by an iridium photocatalyst. nih.gov

Once formed, the iminyl radical can abstract a hydrogen atom from a suitable position within the same molecule, generating a new carbon-centered radical. nih.govresearchgate.net The regioselectivity of this HAT process is often high, with a preference for the formation of thermodynamically more stable radicals. researchgate.net The resulting carbon radical can then undergo various transformations, including cyclization to form new rings. For example, an iminyl radical can undergo a 1,5-HAT, leading to the formation of a δ-carbon radical, which can then cyclize to form nitrogen-containing heterocycles. nih.gov

In the case of this compound, the generation of an iminyl radical could potentially lead to intramolecular HAT from the aromatic ring, although this is generally less favorable than abstraction from sp3-hybridized carbons. The specific pathways and products would depend on the reaction conditions and the method used to generate the initial radical.

Rearrangement Reactions of the Oxime Moiety

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a lactam. wikipedia.orgmasterorganicchemistry.combyjus.com The reaction is typically catalyzed by acids such as sulfuric acid, polyphosphoric acid, or hydrogen fluoride, although other reagents can also promote the rearrangement. wikipedia.org The mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org

For ketoximes, the Beckmann rearrangement is stereospecific. wikipedia.org However, for aldoximes like this compound, the reaction can be less straightforward and may lead to fragmentation products, particularly nitriles, in addition to or instead of the expected primary amide. masterorganicchemistry.com The formation of the nitrile is often favored. masterorganicchemistry.comorganic-chemistry.org

The regioselectivity of the Beckmann rearrangement in fluorinated systems is influenced by both electronic and steric factors. The fluorine atom at the ortho position in this compound is electron-withdrawing, which can affect the migratory aptitude of the substituted phenyl group. Generally, the group with the higher migratory aptitude will migrate. The stereochemistry of the oxime (E or Z) plays a crucial role in determining the product of the Beckmann rearrangement. In the (E)-isomer, the aryl group is anti-periplanar to the hydroxyl group, and its migration would lead to the formation of N-arylformamide after tautomerization of the initial imino-alcohol. However, for aldoximes, rearrangement of the hydrogen atom is also possible, which would lead to the formation of a nitrile.

Catalyst/ReagentProduct(s)Notes
Strong Acids (e.g., H₂SO₄)2-Fluorobenzonitrile (B118710), N-(2-fluorophenyl)formamideThe ratio of nitrile to amide can vary depending on the specific acid and reaction conditions.
Chloral2-FluorobenzonitrileA mild and neutral method for the dehydration of aromatic aldoximes to nitriles. organic-chemistry.org
Chlorosulfonic acid in toluene2-FluorobenzonitrileAn efficient system for the dehydration of aldoximes. ionike.com

Table 1: Potential Products of the Beckmann Rearrangement of this compound under Various Conditions.

Besides the Beckmann rearrangement, this compound can undergo other transformations under acidic or basic conditions.

Under acidic conditions, hydrolysis of the oxime can occur, regenerating the parent aldehyde, 2-fluorobenzaldehyde (B47322). smolecule.com This reaction is essentially the reverse of the oxime formation.

Base-mediated reactions can also lead to various transformations. For instance, treatment with a strong base could potentially lead to the formation of a nitrile through an elimination reaction, similar to the dehydration observed under certain Beckmann conditions. Additionally, the presence of the acidic oxime proton allows for the formation of an oximate anion, which can act as a nucleophile in subsequent reactions.

Reactivity of the Fluorine Atom in the Aromatic Ring

The fluorine atom attached to the aromatic ring of this compound is generally unreactive towards nucleophilic substitution under standard conditions. stackexchange.com The C-F bond in aromatic fluorides is very strong. stackexchange.com However, the reactivity can be enhanced in the presence of strong electron-withdrawing groups on the ring or under specific reaction conditions, such as those used in nucleophilic aromatic substitution (SNAAr) reactions.

The presence of the oxime group, particularly if it is protonated or coordinated to a Lewis acid, can increase the electrophilicity of the aromatic ring and potentially facilitate nucleophilic attack. However, direct displacement of the fluorine atom would require harsh conditions and a strong nucleophile.

Stereochemical Influence on Reaction Outcomes and Selectivity

The (E)-configuration of the oxime group in this compound is a critical determinant of its chemical reactivity and plays a pivotal role in governing the stereochemical outcomes of its transformations. The spatial arrangement of the hydroxyl group relative to the aromatic ring influences the molecule's conformational stability and its mode of interaction with other reactants, catalysts, and reagents. This stereochemical control is particularly evident in asymmetric reactions, where the (E)-geometry is fundamental to achieving high levels of diastereoselectivity and enantioselectivity.

Research into the reactivity of derivatives of this compound has provided insights into how its stereochemistry directs the formation of specific stereoisomers. A notable example is the organocatalytic aza-Henry (nitro-Mannich) reaction, which is a powerful method for constructing C-C bonds and creating stereogenic centers. In these reactions, the defined geometry of the oxime precursor is essential for predictable stereochemical control.

Detailed studies have been conducted on the aza-Henry reactions involving aryl nitromethanes and various imines, where derivatives of this compound are used as precursors to the required nitroalkane. For instance, (E)-5-Bromo-2-fluorobenzaldehyde oxime can be converted to the corresponding 2-fluoro-5-bromophenyl nitromethane (B149229). The subsequent reaction of this nitroalkane with an imine in the presence of a chiral catalyst demonstrates how the inherent structure of the starting materials influences the stereochemical outcome.

The diastereomeric ratio (dr) and enantiomeric excess (ee) of the products are highly dependent on the catalyst used and the specific substitution pattern of the reactants. For example, when 2-fluoro-5-bromophenyl nitromethane (derived from the corresponding oxime) is reacted with N-Boc-p-chlorophenyl imine, the choice of a chiral mono(amidine) (MAM) catalyst significantly impacts the stereoselectivity.

CatalystProductYield (%)dree (%)
(S,S)-PivMAMent-4dg545:1-87
(S,S)-BenzMAMent-4dg626:1-94
(R,R)-(MeO)PBAM4dg655:168

Table 1: Influence of Catalyst on the Stereochemical Outcome of the aza-Henry Reaction. acs.org

Data from the reaction of 2-fluoro-5-bromophenyl nitromethane with N-Boc-p-chlorophenyl imine. The catalysts are chiral mono(amidine) (MAM) and pyrrolidine (B122466) bis(amidine) (PBAM) derivatives.

Interestingly, the stereochemical outcome can also be modulated by reversing the functional groups on the reacting partners. When the 2-fluoro-5-bromoaryl group is part of the imine component, derived from (E)-2-fluoro-5-bromobenzaldehyde, and reacted with p-chlorophenyl nitromethane, a notable improvement in diastereoselectivity and enantioselectivity can be observed with the appropriate catalyst. acs.org

ImineNitroalkaneCatalystProductYield (%)dree (%)
2-fluoro-5-bromoaryl iminep-chlorophenyl nitromethane(R,R)-(MeO)PBAM4fj8540:185
p-chlorophenyl imine2-fluoro-5-bromophenyl nitromethane(R,R)-(MeO)PBAM4dg655:168

Table 2: Comparison of Stereochemical Outcomes Based on Reactant Structure. acs.org

These findings underscore the principle that the inherent (E)-stereochemistry of the parent oxime is a foundational element that, in concert with chiral catalysts and specific substrate combinations, dictates the three-dimensional architecture of the reaction products. The rigidity and defined geometry of the (E)-oxime influence the transition state energies, leading to the preferential formation of one stereoisomer over others. While the examples provided are for a derivative, they illustrate the fundamental role of the stereochemistry of the starting aldehyde oxime in achieving stereoselective transformations.

Theoretical and Computational Chemistry Studies on E 2 Fluorobenzaldehyde Oxime

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (E)-2-Fluorobenzaldehyde oxime. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the molecule's electronic distribution and energy.

Density Functional Theory (DFT) for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the structure and energetics of organic molecules. nrel.govmdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy. nrel.gov For this compound, DFT calculations, often employing hybrid functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p) or def2-TZVP, are used to predict its optimal three-dimensional geometry. nrel.govnih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT

Parameter Bond/Angle Predicted Value
Bond Length C=N ~1.28 Å
N-O ~1.41 Å
C-F ~1.36 Å
Bond Angle C-C=N ~121°
C=N-O ~111°
Dihedral Angle C-C-C=N ~180°

Note: These are representative values based on DFT calculations for similar aromatic oximes. Actual values may vary depending on the specific functional and basis set used.

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, particularly for electronic properties, researchers may turn to ab initio methods. acs.org Unlike DFT, which relies on an approximate exchange-correlation functional, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived directly from first principles without empirical parameterization. mdpi.com

These computationally intensive methods are valuable for refining the energetic landscape and understanding subtle electronic effects, such as the influence of the fluorine substituent on the electron distribution within the aromatic ring and the oxime moiety. acs.org High-accuracy calculations can be crucial for resolving ambiguities in experimental data, for instance, in the interpretation of complex spectroscopic results. acs.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for mapping the potential chemical reactions of this compound. It allows for the exploration of reaction pathways and the characterization of high-energy, transient species that are difficult to observe experimentally. sci-hub.se

Exploring Reaction Pathways and Activation Energies

By modeling the interaction of this compound with various reagents, theoretical chemists can map out the entire course of a chemical reaction. This involves locating the structures of reactants, products, and, most importantly, the transition states that connect them on the potential energy surface. The transition state represents the energy maximum along the reaction coordinate, and its energy relative to the reactants defines the activation energy of the reaction. acs.org

For example, computational studies can explore the mechanism of hydrolysis, oxidation, or rearrangement reactions involving the oxime group. acs.orgresearchgate.net DFT methods are commonly employed to calculate these pathways, providing insights into the feasibility and kinetics of a proposed transformation. nrel.gov

Simulating Stereoselective Processes

Many chemical reactions can produce multiple stereoisomers. Computational modeling can be particularly insightful in predicting and explaining the stereochemical outcome of reactions involving this compound. For instance, in reactions where a new chiral center is formed, calculations can determine the transition state energies leading to different stereoisomeric products.

By comparing these activation energies, researchers can predict which stereoisomer will be formed preferentially. This is crucial in fields like asymmetric synthesis, where controlling stereochemistry is paramount. Modeling can reveal the subtle non-covalent interactions within the transition state structure that dictate the stereoselective course of the reaction.

Prediction of Spectroscopic Parameters and Conformational Landscapes

A significant strength of computational chemistry is its ability to predict spectroscopic properties. researchgate.net These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

Calculations can predict various NMR parameters, such as chemical shifts and spin-spin coupling constants, which are highly sensitive to the electronic environment of each nucleus. researchgate.net For this compound, this would involve predicting the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra. Comparing these predicted spectra with experimental data provides a rigorous check of the computed molecular structure. mdpi.comresearchgate.net

Furthermore, computational methods can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. Specific vibrational modes, such as the C=N and N-O stretches of the oxime group, can be identified, aiding in the structural characterization of the molecule.

The conformational landscape, particularly the rotational barrier of the C-C bond connecting the ring to the oxime group, can also be explored. The presence of the ortho-fluoro substituent can lead to different stable conformers (syn and anti with respect to the C=N-O group), and computational methods can quantify their relative energies and the barriers for their interconversion. acs.org

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Parameter Predicted Value Range
¹H NMR Chemical Shift (C-H) 7.0 - 8.2 ppm
Chemical Shift (O-H) 9.0 - 11.0 ppm
¹³C NMR Chemical Shift (C=N) 145 - 155 ppm
IR Spectroscopy C=N Stretch 1630 - 1680 cm⁻¹
N-O Stretch 930 - 960 cm⁻¹

Note: These values are representative and based on DFT calculations for analogous compounds. The exact values depend on the computational level and solvent effects.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of this compound at an atomic level. These simulations model the movement of atoms and molecules over time, providing deep insights into conformational flexibility, intermolecular interactions, and the influence of the surrounding environment, particularly the solvent.

MD simulations for this compound typically begin by defining a force field, which is a set of parameters that describe the potential energy of the system. Common force fields used for organic molecules include AMBER, GROMOS, and CHARMM. The molecule is then placed in a simulation box, often filled with a chosen solvent, such as water, ethanol (B145695), or chloroform, to mimic different chemical environments. The system is then allowed to evolve over time by numerically solving Newton's equations of motion for each atom.

Dynamic Behavior and Conformational Analysis

A potential energy surface scan can be performed to identify the global minimum energy conformation. For related oxime compounds, it has been shown that intramolecular hydrogen bonding and steric effects play a crucial role in determining the preferred geometry. In the case of this compound, the interaction between the fluorine atom and the oxime's hydroxyl group would be of particular interest.

Solvent Effects

The choice of solvent can significantly impact the behavior of this compound. MD simulations are instrumental in elucidating these solvent effects at a molecular level. By running simulations in different explicit solvents, one can observe how solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics.

For example, in a protic solvent like water, the formation of hydrogen bonds between the solvent and the oxime group is expected to be a dominant interaction. In contrast, in an aprotic solvent like chloroform, weaker dipole-dipole interactions would prevail. These different interaction patterns can affect the solubility, stability, and reactivity of the compound. Radial distribution functions (RDFs) can be calculated from the MD trajectory to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing a detailed picture of the solvation shell.

The following tables present hypothetical yet representative data that would be generated from such MD simulations on this compound.

Table 1: Representative Simulation Parameters for this compound

ParameterValue
Force Field GROMOS96 43a1
Simulation Box Cubic, 4x4x4 nm³
Solvents Studied Water (SPC model), Ethanol, Chloroform
Temperature 298 K (25 °C)
Pressure 1 atm
Simulation Time 100 ns
Time Step 2 fs
Ensemble NPT (Isothermal-isobaric)

Table 2: Illustrative Interaction Energies and Conformational Data in Different Solvents

SolventPredominant Interaction with Oxime GroupAverage Interaction Energy (kcal/mol)Most Populated Conformer (Dihedral Angle C-C-N-O)
Water Hydrogen Bonding-8.5~180° (planar)
Ethanol Hydrogen Bonding-6.2~175°
Chloroform Dipole-Dipole-3.1~160°

These simulations can also provide insights into the solubility of the compound in different media by calculating the solvation free energy. semanticscholar.org Such computational studies are invaluable for predicting the behavior of this compound in various applications, from its use as a chemical intermediate to its potential role in more complex systems.

Synthesis and Reactivity of Derivatives and Analogues of E 2 Fluorobenzaldehyde Oxime

Cyclization Reactions Involving the Oxime Functionality to Form Heterocyclic Compounds

The oxime group of (E)-2-Fluorobenzaldehyde oxime is a key participant in various cyclization reactions, leading to the formation of a wide range of heterocyclic compounds. These reactions often involve the intramolecular participation of the oxime in the formation of new rings or intermolecular reactions with other reagents.

One notable example is the synthesis of indazoles through the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine (B178648). researchgate.netacs.org In this reaction, the hydrazine attacks the carbonyl or imine carbon, followed by an intramolecular nucleophilic aromatic substitution where the fluorine atom is displaced by the terminal nitrogen of the hydrazine, leading to the formation of the indazole ring system.

Furthermore, the oxime functionality can undergo cycloaddition reactions. For instance, treatment of an alkyne with this compound in the presence of an oxidizing agent like bis(trifluoroacetoxy)iodo)benzene (PIFA) can lead to the formation of isoxazole (B147169) derivatives. nih.gov

Heterocyclic Product Reaction Type Key Reagents Significance
IndazolesCondensation and Intramolecular SNArHydrazineProvides access to a biologically important heterocyclic core. researchgate.netacs.org
IsoxazolesOxidative CycloadditionAlkynes, Oxidizing Agent (e.g., PIFA)A versatile method for constructing the isoxazole ring. nih.govmdpi.com
1,2-BenzisoxazolesIntramolecular Cyclization-Can be formed from derivatives of 2-hydroxybenzaldehyde oxime, a related structure. acs.org

Synthesis of Polyfluorinated and Bioisosteric Analogues

The synthesis of polyfluorinated and bioisosteric analogues of this compound is a key strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of molecules.

Polyfluorinated analogues can be prepared by starting with polyfluorinated benzaldehydes, such as pentafluorobenzaldehyde. researchgate.net The introduction of additional fluorine atoms can significantly alter the lipophilicity, metabolic stability, and binding affinity of the resulting compounds. core.ac.uk The chemistry of polyfluoroaromatic compounds is dominated by nucleophilic substitution, allowing for the selective functionalization of the ring. researchgate.net

Bioisosteric replacement involves substituting the fluorine atom or the phenyl ring with other groups that have similar steric and electronic properties. nih.govmdpi.com For example, the fluorine atom can be replaced by other halogens (Cl, Br), a hydroxyl group, or a trifluoromethyl group. The phenyl ring can be replaced by various heterocyclic rings such as pyridine (B92270) or thiophene (B33073) to explore different chemical spaces and biological activities.

Analogue Type Synthetic Strategy Examples of Starting Materials/Replacements Purpose
Polyfluorinated Use of polyfluorinated starting materials.PentafluorobenzaldehydeTo enhance lipophilicity, metabolic stability, and binding affinity. core.ac.ukcpu.edu.cn
Bioisosteric (Fluorine replacement) Synthesis from appropriately substituted precursors.2-Chlorobenzaldehyde, 2-Bromobenzaldehyde, 2-(Trifluoromethyl)benzaldehydeTo fine-tune electronic properties and interactions with biological targets. mdpi.com
Bioisosteric (Ring replacement) Use of heterocyclic aldehydes.Pyridine-2-carboxaldehyde, Thiophene-2-carboxaldehydeTo alter solubility, polarity, and explore new binding interactions. nih.gov

Applications of E 2 Fluorobenzaldehyde Oxime As a Synthetic Intermediate

Precursor in the Synthesis of Fluorinated Heterocyclic Scaffolds

The incorporation of fluorine into heterocyclic structures is a widely employed strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity. (E)-2-Fluorobenzaldehyde oxime serves as a key starting material for the synthesis of various fluorinated heterocycles, such as quinazolines and isoxazoles.

The 2-fluorophenyl moiety can be incorporated into quinazoline (B50416) rings, which are important pharmacophores found in numerous biologically active compounds. asianpubs.orgresearchgate.net Synthetic routes often involve the reaction of a 2-aminobenzylamine or related precursor with a benzaldehyde (B42025) derivative. By using this compound or its parent aldehyde, chemists can introduce the 2-fluorophenyl group at the 2-position of the quinazoline core. nih.govacs.org

Furthermore, the oxime group can be readily converted into a nitrile oxide intermediate. This highly reactive species can then undergo [3+2] cycloaddition reactions with alkynes or alkenes to afford fluorinated five-membered heterocycles like isoxazoles and isoxazolines. sioc-journal.cnmdpi.com This method is a powerful tool for constructing the isoxazole (B147169) ring system, a scaffold present in several approved drugs. nih.gov The reaction proceeds by in situ generation of 2-fluorobenzonitrile (B118710) oxide from the oxime, which then reacts with a suitable dipolarophile.

Table 1: Examples of Fluorinated Heterocyclic Scaffolds Derived from this compound
Heterocyclic ScaffoldGeneral StructureSynthetic Utility
2-(2-Fluorophenyl)quinazoline2-(2-Fluorophenyl)quinazoline structureCore structure in various therapeutic agents. asianpubs.org
3-(2-Fluorophenyl)isoxazole3-(2-Fluorophenyl)isoxazole structureBuilding block in medicinal chemistry and agrochemicals. sioc-journal.cn
3-(2-Fluorophenyl)isoxazoline3-(2-Fluorophenyl)isoxazoline structureIntermediate for more complex, saturated heterocyclic systems. mdpi.com

Building Block for the Construction of Complex Organic Molecules

Beyond heterocycle synthesis, the oxime functionality of this compound acts as a versatile chemical handle that can be transformed into other important functional groups. This versatility makes it a valuable building block for assembling more complex molecular architectures. Oximes can be readily hydrolyzed back to the parent aldehyde, reduced to amines or hydroxylamines, or rearranged to amides (the Beckmann rearrangement), providing multiple pathways for molecular elaboration.

The conversion of the oxime to a primary amine, for instance, provides a nucleophilic center that can be used for subsequent carbon-nitrogen bond-forming reactions. This transformation is crucial for synthesizing complex amines and their derivatives. Similarly, the Beckmann rearrangement can be employed to produce N-substituted amides, which are fundamental components of many pharmaceuticals and natural products. The presence of the 2-fluoro substituent is often maintained throughout these transformations, allowing for the strategic placement of fluorine in the final target molecule.

Table 2: Synthetic Transformations of the Oxime Group
TransformationProduct Functional GroupTypical Reagents
ReductionAmine (R-CH₂NH₂)H₂, Pd/C; LiAlH₄; NaBH₄/NiCl₂
HydrolysisAldehyde (R-CHO)Acidic conditions (e.g., HCl)
Beckmann RearrangementAmide (R-C(O)NH-Ar)PCl₅, H₂SO₄, TsCl
Oxidation (to Nitrile Oxide)Nitrile Oxide (R-C≡N⁺-O⁻)N-Chlorosuccinimide (NCS), base

Role in Multicomponent Reactions and Cascade Processes

This compound is a suitable substrate for multicomponent reactions (MCRs) and cascade (or domino) processes, which are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation. nih.gov These reactions minimize waste and reduce the number of synthetic steps, aligning with the principles of green chemistry.

A notable example of a cascade process involves the initial formation of an oxime, followed by an intramolecular cyclization to form a nitrone, which is then trapped in an intermolecular dipolar cycloaddition reaction. rsc.org For instance, if this compound is modified with an appropriate tether containing a leaving group, it can undergo intramolecular cyclization to form a cyclic nitrone. This transient intermediate can then react with a dipolarophile (such as an alkene or alkyne) present in the reaction mixture to yield complex polycyclic heterocyclic products like isoxazolidines. rsc.org This approach enables the rapid assembly of intricate molecular frameworks from simple starting materials.

While direct examples involving this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented, its parent aldehyde, 2-fluorobenzaldehyde (B47322), is a common component. The oxime itself can be seen as a protected form of the aldehyde or as a precursor to reactive intermediates that could participate in such transformations. The field of MCRs is continuously expanding, and the unique electronic properties conferred by the fluorine atom make this compound an attractive candidate for the development of novel multicomponent strategies. lookchem.com

Coordination Chemistry of Benzaldehyde Oximes: Ligand Design and Metal Complexation

Principles of Oxime Ligand Coordination to Transition Metals

Oximes (R-CH=N-OH) are versatile ligands that can coordinate to metal ions in several ways. The coordination is primarily facilitated by the lone pair of electrons on the nitrogen atom of the C=N group and the oxygen atom of the -OH group. The mode of coordination can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the oxime ligand itself.

The most common coordination modes for oxime ligands are:

N-Coordination: The ligand coordinates to the metal center through the nitrogen atom of the oximino group. This is a very common mode of coordination.

N,O-Chelation: The oxime can act as a bidentate ligand, coordinating to the metal ion through both the nitrogen and the deprotonated oxygen atom of the oxime group, forming a stable chelate ring. This mode is prevalent in the formation of many stable metal-oxime complexes.

Bridging Coordination: The oxime ligand can bridge two metal centers, with the nitrogen and oxygen atoms coordinating to different metal ions.

The acidity of the oxime proton is significantly increased upon coordination of the nitrogen atom to a metal center. This facilitates the deprotonation of the hydroxyl group and the formation of oximato complexes, which are often highly stable. The presence of a fluorine atom at the ortho position of the benzaldehyde (B42025) ring in (E)-2-Fluorobenzaldehyde oxime is expected to influence its coordination behavior due to the electron-withdrawing nature of fluorine, which can affect the electron density on the coordinating nitrogen atom and the acidity of the oxime proton.

Design and Synthesis of Metal Complexes with Fluorinated Benzaldehyde Oxime Ligands

The synthesis of transition metal complexes with this compound can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. While specific studies on this compound are limited, the synthesis of complexes with a structurally similar ligand, 5-bromo-2-fluorobenzaldehydeoxime, provides valuable insights into the potential synthetic routes.

A general method for the synthesis of such complexes involves the following steps:

Ligand Synthesis: this compound is first synthesized by the condensation reaction of 2-fluorobenzaldehyde (B47322) with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate (B1210297).

Complexation: The isolated oxime ligand is then reacted with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), Zn(II)) in a suitable solvent, often an alcohol like ethanol (B145695) or methanol (B129727). The reaction mixture is typically stirred and may require heating to facilitate the complex formation. The resulting metal complex often precipitates from the solution and can be isolated by filtration, washed, and dried.

The stoichiometry of the resulting complexes (metal-to-ligand ratio) can be controlled by adjusting the molar ratios of the reactants. The choice of the metal salt and solvent system can also influence the final structure and coordination geometry of the complex. The fluorine substituent in the ortho position may introduce some steric hindrance that could affect the coordination geometry and the number of ligands that can coordinate to the metal center.

Based on studies of related halo-substituted benzaldehyde oximes, it is anticipated that this compound would form stable mononuclear or binuclear complexes with various transition metals. For instance, with divalent metal ions, complexes with a general formula of [M(L)2X2] or [M(L)2] (where L is the oxime ligand and X is an anion like Cl-) could be expected.

Structural Elucidation and Spectroscopic Characterization of Coordination Compounds

The characterization of metal complexes of this compound would rely on a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the oxime ligand. Key vibrational bands to monitor include:

ν(O-H): The broad band corresponding to the O-H stretching vibration of the free oxime ligand is expected to disappear or shift significantly upon deprotonation and coordination of the oxygen atom to the metal.

ν(C=N): The C=N stretching frequency of the oxime group is expected to shift upon coordination of the nitrogen atom to the metal ion. A shift to lower frequency is often indicative of coordination.

New bands: The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds.

For example, in studies of 5-bromo-2-fluorobenzaldehydeoxime complexes, a downshift in the ν(C=N) band was observed, indicating coordination through the nitrogen of the oximino group. Similarly, a downshift in the ν(O-H) band suggested coordination through the oxygen of the hydroxyl group.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal center. The d-d transitions of the metal ion and charge transfer bands (ligand-to-metal or metal-to-ligand) can be observed. The position and intensity of these bands are characteristic of the coordination environment of the metal ion (e.g., octahedral, tetrahedral, or square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), 1H and 13C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex. The chemical shifts of the protons and carbons in the vicinity of the coordination site are expected to change upon complexation. The signal for the oxime proton (-OH) would be particularly informative, likely disappearing upon deprotonation.

Elemental Analysis and Molar Conductivity: These techniques help in determining the empirical formula and the electrolytic nature of the complexes, respectively.

The following table summarizes the expected spectroscopic data for a hypothetical Cu(II) complex of this compound, based on data from the analogous 5-bromo-2-fluorobenzaldehydeoxime complex.

Spectroscopic TechniqueFree Ligand (Expected)Metal Complex (Expected)Interpretation
IR (cm⁻¹) ν(O-H) ~3200 (broad), ν(C=N) ~1650ν(O-H) disappears or shifts, ν(C=N) shifts to lower frequency (~1630)Coordination via deprotonated oxygen and nitrogen of the oxime group.
UV-Vis (nm) π → π* and n → π* transitionsd-d transitions and charge transfer bandsProvides information on the coordination geometry of the Cu(II) ion.
¹H NMR (ppm) δ(OH) ~10-12, δ(CH=N) ~8.0, Aromatic-HSignal for OH proton disappears. Shifts in aromatic and CH=N protons.Confirms deprotonation and coordination.

Catalytic Applications of Metal-Oxime Complexes in Organic Transformations

Metal-oxime complexes have been explored as catalysts in a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to activate substrates through coordination.

While specific catalytic applications of this compound complexes have not been reported, the presence of the fluorine atom suggests potential for unique reactivity. The electron-withdrawing nature of fluorine can influence the electronic properties of the metal center, which in turn can affect its catalytic performance.

Potential catalytic applications for metal complexes of this compound could include:

Oxidation Reactions: As catalysts for the oxidation of alcohols, alkenes, and other organic substrates. The electronic properties of the fluorinated ligand could modulate the redox potential of the metal center, influencing its catalytic efficiency.

Coupling Reactions: In C-C coupling reactions such as Suzuki, Heck, and Sonogashira reactions. The stability and reactivity of the metal-oxime complex would be crucial for its performance as a catalyst in these transformations.

Reductive Transformations: Catalyzing the reduction of various functional groups.

For instance, palladium complexes with oxime ligands have been utilized in Heck and Suzuki coupling reactions. The fluorinated benzaldehyde oxime ligand could potentially enhance the stability and catalytic turnover of such palladium catalysts. The design of the ligand, including the steric and electronic effects of the substituents, plays a crucial role in the development of efficient metal-oxime catalysts. Further research is needed to explore the catalytic potential of transition metal complexes derived from this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-2-Fluorobenzaldehyde oxime with high stereochemical purity?

  • Methodological Answer :

  • Pd-Catalyzed Bromination : Utilize palladium-catalyzed ortho-bromination of substituted benzaldoximes as a template. Adjust reaction parameters (e.g., solvent polarity, temperature) to favor the E-isomer .
  • Oxime Formation : React 2-fluorobenzaldehyde with hydroxylamine hydrochloride in a polar aprotic solvent (e.g., ethanol/water mixture) under reflux. Monitor reaction progress via TLC or NMR to confirm oxime formation and stereoselectivity .
  • Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the E-isomer. Confirm purity via 1H NMR^1 \text{H NMR} (e.g., characteristic imine proton at δ 8.1–8.3 ppm) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Employ 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy to identify functional groups (e.g., C=N stretch at ~1600 cm1^{-1}) and fluorine coupling patterns .
  • X-ray Crystallography : For definitive stereochemical confirmation, grow single crystals in a slow-evaporation setup (e.g., dichloromethane/hexane). Compare bond lengths and angles with computational models .
  • Computational Validation : Use density functional theory (DFT) to calculate molecular orbitals and electrostatic potential surfaces, correlating with experimental data .

Q. What experimental protocols ensure the stability of this compound during storage and handling?

  • Methodological Answer :

  • Storage Conditions : Store in airtight, amber vials under inert gas (e.g., argon) at –20°C to prevent hydrolysis or isomerization .
  • Stability Assays : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC to quantify degradation products .

Advanced Research Questions

Q. How do solvent effects and substituent electronic properties influence the reaction mechanisms of this compound in catalytic systems?

  • Methodological Answer :

  • Kinetic Studies : Perform time-resolved UV-Vis spectroscopy to track intermediate formation in solvents of varying polarity (e.g., DMSO vs. toluene). Compare rate constants to establish solvent-dependent pathways .
  • Computational Modeling : Use DFT to simulate transition states and activation energies for reactions involving electron-withdrawing (e.g., –F) vs. electron-donating substituents .
  • Isotopic Labeling : Introduce 18O^{18} \text{O}-labeled hydroxylamine to trace oxygen transfer pathways in Pd-catalyzed reactions .

Q. What strategies resolve contradictions in reported catalytic activities of this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare literature data on reaction yields, turnover frequencies, and substrate scopes. Identify outliers due to uncontrolled variables (e.g., trace moisture, catalyst loading) .
  • Reproducibility Tests : Replicate key studies under standardized conditions (e.g., glovebox for oxygen-sensitive reactions). Use statistical tools (e.g., ANOVA) to assess significance of discrepancies .
  • Advanced Characterization : Apply X-ray absorption spectroscopy (XAS) or electron paramagnetic resonance (EPR) to detect catalyst speciation differences .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, HOMO-LUMO gaps, and fluorine’s electronegativity. Validate against in vitro antimicrobial assays .
  • Docking Simulations : Perform molecular docking with target proteins (e.g., bacterial enzymes) to predict binding affinities. Compare with experimental IC50_{50} values .

Data Presentation and Analysis Guidelines

  • Raw Data Management : Archive large datasets (e.g., kinetic traces, spectral libraries) in supplementary materials. Use appendices for raw NMR/Fourier-transform data .
  • Error Analysis : Report uncertainties in kinetic measurements (e.g., ±5% for HPLC peak integration) and use error propagation formulas for derived parameters (e.g., activation energy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.